molecular formula C9H11ClN2O2 B1429461 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride CAS No. 1057652-51-3

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

Cat. No. B1429461
M. Wt: 214.65 g/mol
InChI Key: DJSJSODKAYFLQU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .


Synthesis Analysis

The synthesis of 1,6-naphthyridine derivatives has been covered extensively in the last 18 years . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine include a molecular weight of 134.18 .

Scientific Research Applications

Antibacterial Agent Synthesis

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride has applications in the synthesis of antibacterial agents. Research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds, including derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid, demonstrating their potential as antibacterial agents (Egawa et al., 1984).

Synthesis of Hydrogenated Derivatives

Messinger and Meyer-Barrientos (1981) described the synthesis of partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives, indicating the versatility of naphthyridine compounds in chemical synthesis (Messinger & Meyer-Barrientos, 1981).

Supramolecular Network Study

Jin et al. (2011) explored the noncovalent weak interactions between organic bases of naphthyridine derivatives and carboxylic acid derivatives, contributing to the understanding of hydrogen bonding in such complexes (Jin et al., 2011).

Spectroscopic Properties Analysis

Perillo et al. (2009) synthesized derivatives of naphthyridine, including 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid, and analyzed their spectroscopic properties, contributing to the understanding of these compounds' pharmacological potential (Perillo et al., 2009).

Antivertigo Agent Synthesis

Shiozawa et al. (1984) synthesized methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, highlighting their potential application in synthesizing antivertigo agents (Shiozawa et al., 1984).

Structural Activity Relationships

Matsumoto et al. (1984) synthesized and studied various 1,6,7-trisubstituted naphthyridine-3-carboxylic acids, including derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid, to understand their structure-activity relationships in antibacterial applications (Matsumoto et al., 1984).

Intramolecular Reaction Study

Read and Ray (1995) described the synthesis of a naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction, showcasing the complex chemical reactions involving naphthyridine derivatives (Read & Ray, 1995).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJSODKAYFLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856432
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

CAS RN

1057652-51-3
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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